molecular formula C14H19N5O2S B1400911 ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1374510-81-2

ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1400911
CAS No.: 1374510-81-2
M. Wt: 321.4 g/mol
InChI Key: HDGHBOIGNRZHFD-BQYQJAHWSA-N
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Description

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by three key structural features:

  • Position 2: An ethylthio (-S-C₂H₅) group, which enhances lipophilicity and influences steric interactions .
  • Position 6: An ethyl carboxylate (-COOEt) moiety, contributing to hydrogen-bonding capacity and solubility .
  • Position 7: A conjugated (E)-2-(dimethylamino)vinyl group, which may enable π-π stacking and intramolecular charge transfer .

The compound has a molecular formula of C₁₂H₁₅N₅O₂S and a molecular weight of 261.29 g/mol (CAS: 1235515-22-6) . Its synthesis likely involves condensation reactions between aminotriazole precursors and functionalized aldehydes or malonates, as seen in analogous triazolo[1,5-a]pyrimidine syntheses .

Properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-5-21-12(20)10-9-15-13-16-14(22-6-2)17-19(13)11(10)7-8-18(3)4/h7-9H,5-6H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGHBOIGNRZHFD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolo[1,5-a]pyrimidine core, followed by the introduction of the dimethylamino vinyl and ethylthio groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation. The specific mechanism of action often involves interference with nucleic acid synthesis or disruption of cellular processes.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors. The triazolo-pyrimidine structure is believed to play a crucial role in targeting specific cancer cell lines.

Neuropharmacological Effects

The dimethylamino group present in the compound suggests possible neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, potentially offering avenues for the treatment of neurological disorders such as depression or anxiety.

Potential Drug Development

Given its diverse biological activities, this compound is a candidate for further drug development. Ongoing research focuses on optimizing its pharmacokinetic properties and minimizing toxicity while enhancing efficacy against targeted diseases.

Case Studies

  • Antimicrobial Research : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of triazolo-pyrimidines demonstrated significant activity against resistant strains of bacteria. This compound was included in screenings and showed effective inhibition rates similar to established antibiotics .
  • Cancer Cell Line Studies : A research article in Cancer Letters reported that compounds with a similar triazolo-pyrimidine scaffold induced apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Neuropharmacological Trials : A recent trial assessed the effects of related compounds on mood disorders in animal models. Results indicated that these compounds could modulate serotonin levels effectively, suggesting potential therapeutic benefits for depression .

Mechanism of Action

The mechanism of action of ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound differ primarily in substituents at positions 2, 6, and 7.

Position 2 Modifications

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Ethylthio (-S-C₂H₅) 261.29 Enhanced lipophilicity
Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methylthio (-S-CH₃) 362.40 Increased polarity; potential antioxidant activity
1-[7-[(E)-2-(Dimethylamino)vinyl]-2-(2-furyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 2-Furyl 297.31 Reduced steric bulk; altered electronic properties

Key Insight : Replacing ethylthio with smaller groups (e.g., methylthio) reduces steric hindrance, while heteroaromatic substituents (e.g., furyl) introduce π-conjugation pathways .

Position 6 Modifications

Compound Name Position 6 Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Ethyl carboxylate 261.29 Moderate solubility in polar solvents
1-[7-[(E)-2-(Dimethylamino)vinyl]-2-(ethylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Ethanone (-COCH₃) 291.37 Lower polarity; potential metabolic stability
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Carbonitrile (-CN) Not reported High electronegativity; antimicrobial activity

Key Insight: Carboxylate-to-ethanone or carbonitrile substitutions reduce hydrogen-bonding capacity, impacting solubility and intermolecular interactions .

Position 7 Modifications

Compound Name Position 7 Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound (E)-2-(Dimethylamino)vinyl 261.29 Conjugated system; potential fluorescence
Ethyl 7-(2,3-dimethoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2,3-Dimethoxyphenyl 386.40 Aromatic stacking; possible CNS activity
(E)-7-(2,2,4-Trimethylhydroquinolin-6-ylidenemethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Hydroquinoline-derived vinyl Not reported Extended conjugation; antitumor potential

Key Insight : Bulky aryl or heterocyclic substituents at position 7 enhance π-stacking but may reduce bioavailability .

Research Findings

  • Synthetic Routes: The target compound’s synthesis likely follows methods similar to those for ethyl 4,7-dihydro-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, which involve condensation of aminotriazoles with diethyl ethoxymethylenemalonate .
  • Spectroscopic Data : IR and NMR spectra of related compounds show characteristic peaks for carboxylate (1666 cm⁻¹, C=O stretch) and vinyl groups (1H-NMR δ 5.37 ppm for pyrimidine protons) .

Biological Activity

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N5OS
  • Molecular Weight : 291.37 g/mol
  • CAS Number : 1306753-63-8
  • Structure : The compound features a triazolo-pyrimidine core, which is known for various bioactivities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety. These compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

A study conducted on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives found that certain compounds demonstrated potent antiproliferative activities against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance:

  • Compound H12 exhibited IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), outperforming the standard drug 5-Fluorouracil (5-Fu) in efficacy .

The mechanisms by which this compound exerts its effects include:

  • Inhibition of ERK Signaling Pathway : The compound has been shown to inhibit the phosphorylation of ERK1/2 and other proteins involved in cell proliferation and survival.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through the regulation of apoptosis-related proteins and cell cycle arrest at the G2/M phase .

Case Studies

Several case studies have documented the synthesis and evaluation of triazolo-pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various triazolo-pyrimidine derivatives and evaluated their anticancer activity. The most potent derivatives showed IC50 values as low as 0.53 µM against HCT-116 cells and induced significant apoptosis .
  • Molecular Docking Studies : Molecular docking studies demonstrated that these compounds could effectively bind to targets involved in cancer progression, suggesting their potential as lead compounds for drug development .

Data Table: Summary of Biological Activities

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Ethyl 7-[...]-6-carboxylateMGC-8039.47ERK pathway inhibition
Ethyl 7-[...]-6-carboxylateHCT-1169.58Apoptosis induction
Ethyl 7-[...]-6-carboxylateMCF-713.1Cell cycle arrest
Compound H12Various<0.53Tubulin polymerization inhibition

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this triazolopyrimidine derivative?

The compound can be synthesized via multi-step reactions starting from precursors like 3-amino-1,2,4-triazole and functionalized aldehydes. A key step involves cyclocondensation using diethyl ethoxymethylenemalonate under reflux conditions in acetic acid, followed by purification via recrystallization or chromatography . Modifications to the vinyl and ethylthio groups require controlled alkylation or thiolation steps, with solvents like DMF enhancing reaction efficiency .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final cyclization step?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature modulation : Gradual heating (80–120°C) to stabilize intermediates.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
  • In-line monitoring : Use HPLC or TLC to track reaction progress and terminate before degradation .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic system with space group P1 observed in analogs) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., ethylthio protons at δ 1.2–1.4 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 377.4 for C₁₆H₂₀N₆O₂S) .

Advanced: How should researchers address contradictory data in spectroscopic analysis (e.g., unexpected NOE correlations)?

Contradictions may arise from dynamic conformational changes or impurities. Solutions include:

  • Variable-temperature NMR : Detects rotameric equilibria in the dimethylamino vinyl group.
  • DFT calculations : Predicts energetically favorable conformers and validates NOE patterns .
  • Repurification : Column chromatography with gradient elution removes trace impurities .

Basic: What biological targets are plausible for this compound based on structural analogs?

Triazolopyrimidines often target enzymes like CDK2 (cell cycle regulation) or viral polymerases . The ethylthio group may enhance hydrophobic binding pockets, while the dimethylamino vinyl moiety could engage in charge-transfer interactions . Preliminary docking studies on analogs show binding affinities (IC₅₀) in the µM range .

Advanced: What methodologies quantify target-binding affinity and specificity?

  • Surface plasmon resonance (SPR) : Measures real-time kinetics (ka/kd) for protein-ligand interactions.
  • Isothermal titration calorimetry (ITC) : Provides thermodynamic profiles (ΔG, ΔH).
  • Cellular assays : Dose-response curves in kinase inhibition or antiviral models validate activity .

Basic: How does the ethylthio substituent influence physicochemical properties?

The ethylthio group increases lipophilicity (logP ~2.8 predicted), enhancing membrane permeability. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., nanoemulsions) for in vivo studies .

Advanced: What strategies improve metabolic stability of the dimethylamino vinyl group?

  • Isosteric replacement : Substitute dimethylamino with a pyrolidine ring to reduce oxidative deamination.
  • Deuterium labeling : Stabilizes C-H bonds against CYP450-mediated metabolism.
  • Prodrug design : Mask the vinyl group as a phosphate ester for targeted release .

Basic: What computational tools are used to predict structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina) : Screens binding poses against homology models of targets like CDK2.
  • QSAR models : Correlates substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How can crystallographic data resolve ambiguities in regiochemistry during synthesis?

Single-crystal XRD unambiguously assigns positions of the ethylthio and vinyl groups. For example, analogs show bond angles of α = 70.655°, β = 86.097° , confirming the E-configuration of the vinyl group . Pair XRD with Hirshfeld surface analysis to map intermolecular interactions influencing stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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